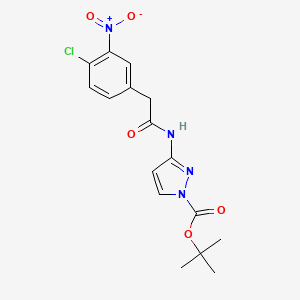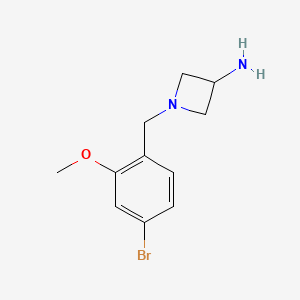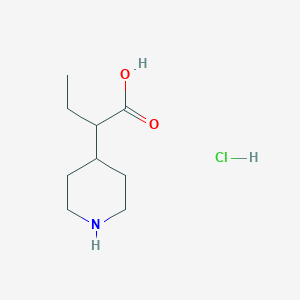
2-(Piperidin-4-yl)butanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Piperidin-4-yl)butanoic acid hydrochloride is a chemical compound with the molecular formula C9H18ClNO2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is commonly used as an intermediate in organic synthesis and can be utilized to synthesize a variety of pharmaceutical compounds and biologically active molecules .
Métodos De Preparación
2-(Piperidin-4-yl)butanoic acid hydrochloride can be prepared by reacting 4-piperidine butyric acid with hydrochloric acid. The specific preparation method involves reacting 4-piperidine butyric acid with a suitable amount of hydrochloric acid in a suitable solvent, followed by purification of the product through crystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
2-(Piperidin-4-yl)butanoic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides.
Aplicaciones Científicas De Investigación
2-(Piperidin-4-yl)butanoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and biologically active molecules.
Biology: It is utilized in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.
Mecanismo De Acción
The mechanism of action of 2-(Piperidin-4-yl)butanoic acid hydrochloride involves its participation in the synthesis of biologically active molecules. For example, it is used in the synthesis of FK866, an inhibitor of NAD biosynthesis. This compound targets specific enzymes involved in the NAD salvage pathway, thereby inhibiting the production of NAD and affecting cellular metabolism .
Comparación Con Compuestos Similares
2-(Piperidin-4-yl)butanoic acid hydrochloride can be compared with other similar compounds, such as:
4-(Piperidin-4-yl)butanoic acid: This compound is similar in structure but lacks the hydrochloride group.
4-(Piperidin-2-yl)butanoic acid hydrochloride: This compound has a similar structure but with the piperidine ring substituted at the 2-position instead of the 4-position. The uniqueness of this compound lies in its specific substitution pattern and its ability to participate in the synthesis of a wide range of biologically active molecules.
Propiedades
Fórmula molecular |
C9H18ClNO2 |
|---|---|
Peso molecular |
207.70 g/mol |
Nombre IUPAC |
2-piperidin-4-ylbutanoic acid;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c1-2-8(9(11)12)7-3-5-10-6-4-7;/h7-8,10H,2-6H2,1H3,(H,11,12);1H |
Clave InChI |
JPYQULSNJFQHTG-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1CCNCC1)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


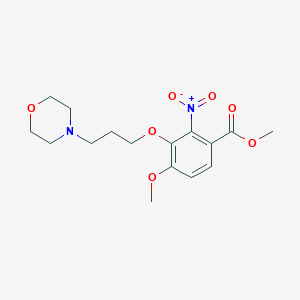
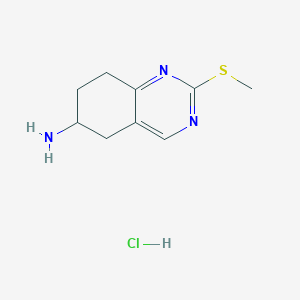


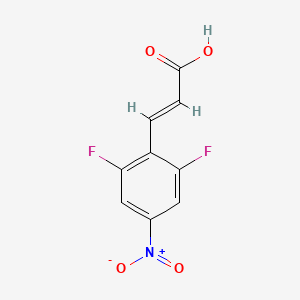
![2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-benzaldehyde](/img/structure/B13728253.png)
![7H-Imidazo[1,5-A]imidazol-2-amine](/img/structure/B13728257.png)
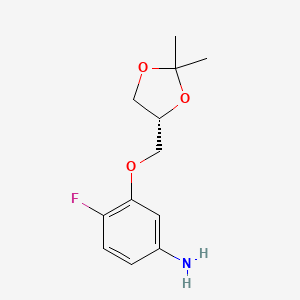

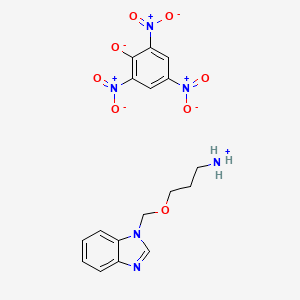
![1-hydroxy-2,6-dimethoxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyxanthen-9-one](/img/structure/B13728291.png)
